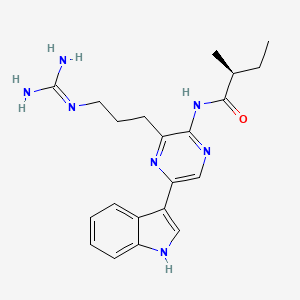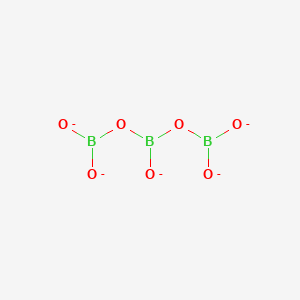![molecular formula C25H37NO7 B1245504 2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1245504.png)
2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one is a natural product found in Stachybotrys microspora with data available.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- Crystal Structure Insights : The compound, identified as a trans-vicinal diol, exhibits unique structural properties. Its fused rings, comprising a planar pyran ring and a slightly distorted cyclohexenone ring, demonstrate significant molecular stability. This configuration, dictated by strong intermolecular O-H...O interactions, forms zigzag ribbons extended along a specific axis, indicating potential applications in molecular engineering and crystallography studies (Lo Presti, Soave, & Destro, 2003).
Synthesis and Derivative Formation
- Synthetic Pathways and Derivatives : Various studies have explored the synthetic routes involving the compound or its derivatives. These include the synthesis of specific kaempferol derivatives, highlighting the compound's role in complex chemical syntheses and potential applications in creating new organic compounds (Jain & Gupta, 1974).
Biological and Pharmacological Potential
- Photoantiproliferative Activity : Research indicates that derivatives of the compound have photoantiproliferative properties. Certain derivatives, particularly those with benzyl groups, have been shown to be effective in micromolar ranges, involving apoptosis and alterations in cell cycles. This suggests potential applications in cancer research and therapy (Barraja et al., 2009).
- Cytotoxicity Against Cancer Cells : Some derivatives of the compound exhibit selective cytotoxicity against specific human cancer cell lines. This highlights its potential role in the development of targeted cancer treatments (Mo et al., 2004).
Photophysical and Photochemical Properties
- Photooxidation Studies : The compound's involvement in photooxidation processes suggests its potential application in studying light-induced reactions, which could be relevant in fields like photophysics and photochemistry (d’Ischia & Prota, 1987).
Chemical Interaction and Reactivity
- Intramolecular Hydrogen Bonding : The compound exhibits interesting behavior in intramolecular hydrogen bonding, especially under UV irradiation. This aspect could be critical in understanding molecular dynamics and designing molecules for specific photophysical properties (Sigalov, Shainyan, & Sterkhova, 2017).
Propiedades
Nombre del producto |
2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one |
|---|---|
Fórmula molecular |
C25H37NO7 |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one |
InChI |
InChI=1S/C25H37NO7/c1-15(7-8-20(29)24(2,3)32)6-5-9-25(4)21(30)13-17-19(28)12-16-18(22(17)33-25)14-26(10-11-27)23(16)31/h6,12,20-21,27-30,32H,5,7-11,13-14H2,1-4H3/b15-6+ |
Clave InChI |
ARJSGSALIJXTLS-GIDUJCDVSA-N |
SMILES isomérico |
C/C(=C\CCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCO)O)O)C)/CCC(C(C)(C)O)O |
SMILES canónico |
CC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCO)O)O)C)CCC(C(C)(C)O)O |
Sinónimos |
SMTP 2 SMTP-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




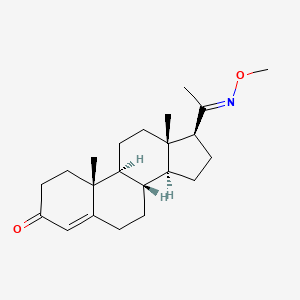


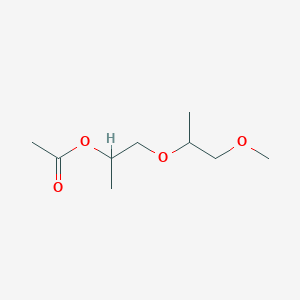

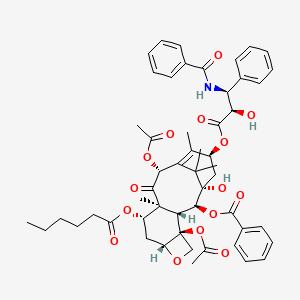
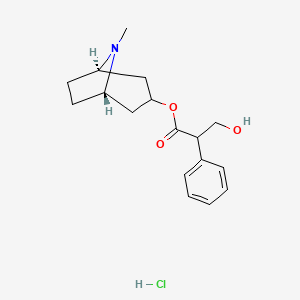
![2-Methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic acid](/img/structure/B1245439.png)

